![molecular formula C26H33N5O3 B13998314 Ethyl n-((2-(1h-tetrazol-5-yl)-[1,1-biphenyl]-4-yl)methyl)-n-pentanoyl-l-valinate](/img/structure/B13998314.png)
Ethyl n-((2-(1h-tetrazol-5-yl)-[1,1-biphenyl]-4-yl)methyl)-n-pentanoyl-l-valinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Valsartan Ethyl Ester is a derivative of Valsartan, an angiotensin II receptor antagonist used primarily for the treatment of hypertension and heart failure. Valsartan Ethyl Ester is synthesized to improve the solubility and bioavailability of Valsartan, making it a valuable compound in pharmaceutical research and development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Valsartan Ethyl Ester typically involves the esterification of Valsartan with ethanol. This process can be catalyzed by acidic or basic conditions. One common method is the Fischer esterification, where Valsartan is reacted with ethanol in the presence of a strong acid like sulfuric acid.
Industrial Production Methods: Industrial production of Valsartan Ethyl Ester may involve continuous flow processes to ensure high yield and purity. The use of advanced techniques like nano spray drying can also be employed to produce Valsartan Ethyl Ester nanoparticles, enhancing its solubility and stability .
Analyse Chemischer Reaktionen
Types of Reactions: Valsartan Ethyl Ester can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base, Valsartan Ethyl Ester can hydrolyze back to Valsartan and ethanol.
Oxidation and Reduction: These reactions are less common but can be used to modify the ester group or the biphenyl structure of Valsartan.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents like potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products:
Hydrolysis: Valsartan and ethanol.
Oxidation and Reduction: Various oxidized or reduced derivatives of Valsartan Ethyl Ester.
Wissenschaftliche Forschungsanwendungen
Valsartan Ethyl Ester has several applications in scientific research:
Pharmaceutical Research: Used to study the pharmacokinetics and pharmacodynamics of Valsartan derivatives.
Drug Delivery Systems: Employed in the development of nanoparticle-based drug delivery systems to enhance the bioavailability of Valsartan.
Biological Studies: Investigated for its effects on angiotensin II receptors and its potential therapeutic benefits in cardiovascular diseases.
Industrial Applications: Utilized in the formulation of advanced pharmaceutical products with improved solubility and stability
Wirkmechanismus
Valsartan Ethyl Ester exerts its effects by blocking the angiotensin II type 1 (AT1) receptors. This prevents angiotensin II from binding to these receptors, leading to vasodilation, reduced aldosterone secretion, and decreased blood pressure. The molecular targets include the AT1 receptors on vascular smooth muscle cells, which play a crucial role in regulating blood pressure .
Vergleich Mit ähnlichen Verbindungen
- Losartan Ethyl Ester
- Irbesartan Ethyl Ester
- Candesartan Ethyl Ester
Comparison: Valsartan Ethyl Ester is unique due to its specific binding affinity to AT1 receptors and its enhanced solubility compared to other angiotensin II receptor antagonists. This makes it a preferred choice in certain pharmaceutical formulations where improved bioavailability is desired .
Eigenschaften
IUPAC Name |
ethyl 3-methyl-2-[pentanoyl-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]butanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H33N5O3/c1-5-7-12-23(32)31(24(18(3)4)26(33)34-6-2)17-19-13-15-20(16-14-19)21-10-8-9-11-22(21)25-27-29-30-28-25/h8-11,13-16,18,24H,5-7,12,17H2,1-4H3,(H,27,28,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTSNVLAJCYDJEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)C(C(C)C)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H33N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
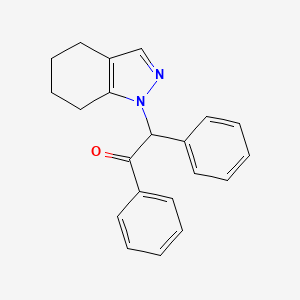

![7-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purine-6-thione](/img/structure/B13998242.png)
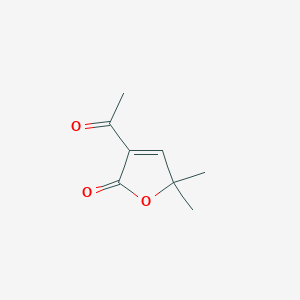
![5-Methyl-4-[(E)-(4-methylphenyl)diazenyl]-2-(pyridine-4-carbonyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B13998245.png)
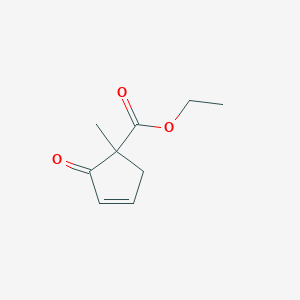
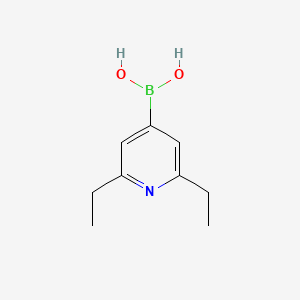
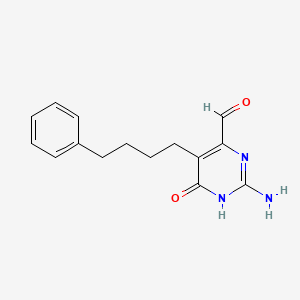
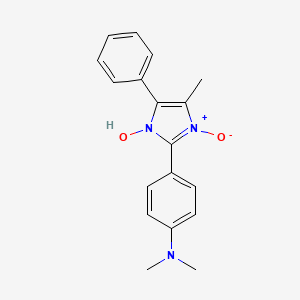
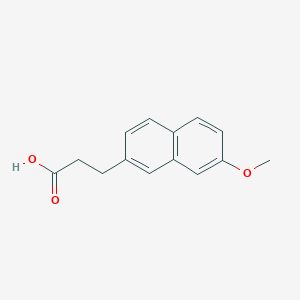
![2-(3-Chlorophenoxy)-n-{4-[(1,3-dioxo-1,3-dihydro-2h-isoindol-2-yl)methyl]phenyl}acetamide](/img/structure/B13998272.png)
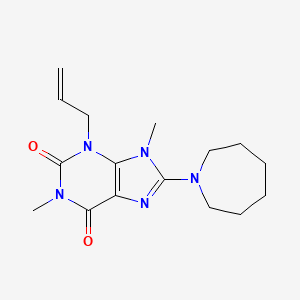

![Methyl 2-methylthio-1-methyl-pyrrolo[2,3-d]imidazole-5-carboxylate](/img/structure/B13998284.png)
